Boc-Glu(OcHex)-OH

Vue d'ensemble

Description

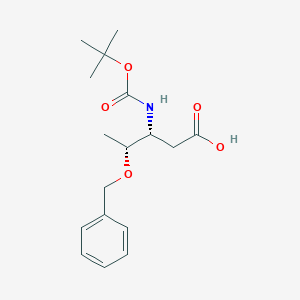

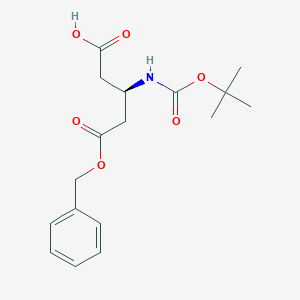

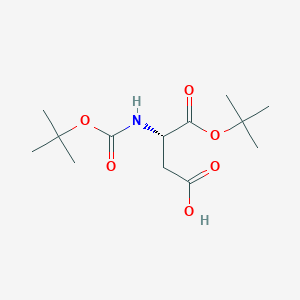

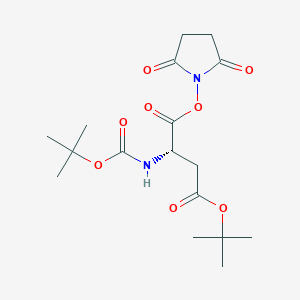

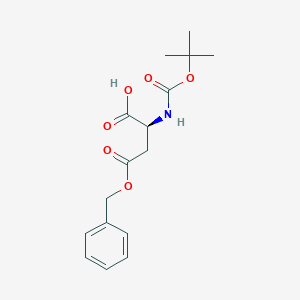

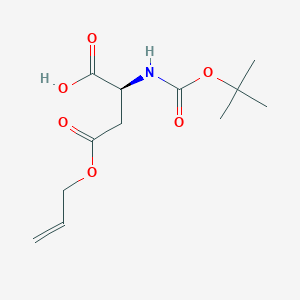

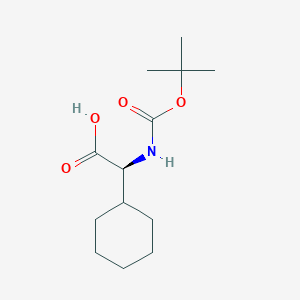

“Boc-Glu(OcHex)-OH” is a chemical compound with the molecular formula C16H27NO6 . It is also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid .

Molecular Structure Analysis

The molecular weight of “Boc-Glu(OcHex)-OH” is 329.39 g/mol . The IUPAC name for this compound is (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid . The InChI code is 1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-Glu(OcHex)-OH” has a molecular weight of 329.39 g/mol . The compound is typically stored in a cool and dry place .Applications De Recherche Scientifique

Biochemistry

Application Summary

Boc-Glu(OcHex)-OH is utilized in the synthesis of glycosylated peptide thioesters, which are significant in studying protein functions and interactions. The compound aids in the introduction of glycosylation patterns to peptides, which is crucial for understanding protein behavior in biological systems .

Methods and Experimental Procedures

The Boc strategy is employed to synthesize glycosylated peptide thioesters. This involves segment condensation using Boc-Glu(OcHex)-OH to introduce glycosylation at specific sites. The process is carried out using peptide synthesizers and standard solid-phase peptide synthesis protocols .

Results and Outcomes

The synthesis results in glycosylated peptides that mimic the natural glycosylation of proteins, allowing for detailed studies of their structure and function. The method has been successfully applied to synthesize segments of emmprin, a protein involved in tumor metastasis, with correct glycosylation patterns .

Pharmaceuticals

Application Summary

In pharmaceutical research, Boc-Glu(OcHex)-OH is used for R&D purposes, particularly in the development of new drug molecules and the study of their properties .

Methods and Experimental Procedures

The compound is primarily used in small-scale laboratory settings for the synthesis of potential drug candidates. It is handled according to safety data sheets, with precautions taken to prevent any environmental or personal harm .

Results and Outcomes

While specific outcomes in pharmaceutical applications are proprietary, the use of Boc-Glu(OcHex)-OH is instrumental in advancing drug discovery and development processes.

Organic Synthesis

Application Summary

Boc-Glu(OcHex)-OH plays a role in organic synthesis, particularly in the preparation of complex molecules through multi-step synthesis .

Methods and Experimental Procedures

The compound is used in the preparation of peptide thioesters, employing techniques such as the Boc/HOBt/DCC protocol for peptide chain assembly. This method is crucial for synthesizing long glycopeptides efficiently .

Results and Outcomes

The application of Boc-Glu(OcHex)-OH in organic synthesis has enabled the creation of various glycopeptides, providing insights into the structure-activity relationships of these molecules.

Material Science

Application Summary

In material science, Boc-Glu(OcHex)-OH is used in the preparation of resins for peptide synthesis, contributing to the development of new materials with specific properties .

Methods and Experimental Procedures

The compound is bound to PAM resin, with a typical loading of 0.7 mmol/g, and used in solid-phase peptide synthesis to create materials with desired functionalities .

Results and Outcomes

The use of Boc-Glu(OcHex)-OH in material science has led to the development of resins that facilitate the synthesis of peptides with high purity and yield.

Analytical Chemistry

Application Summary

Boc-Glu(OcHex)-OH is utilized in analytical chemistry for the synthesis of peptides used as standards and reagents in various analytical techniques .

Methods and Experimental Procedures

The compound is incorporated into peptides that are then used to calibrate and validate analytical instruments, ensuring accurate measurements and analyses .

Results and Outcomes

The synthesized peptides serve as reliable standards, contributing to the precision and reliability of analytical methods.

Environmental Science

Application Summary

While not directly used in environmental science, Boc-Glu(OcHex)-OH’s handling and disposal are managed to prevent environmental contamination, highlighting the importance of chemical safety in research .

Methods and Experimental Procedures

Safety data sheets provide detailed instructions on the proper handling, storage, and disposal of Boc-Glu(OcHex)-OH to minimize its environmental impact .

Results and Outcomes

Adherence to safety protocols ensures that the use of Boc-Glu(OcHex)-OH does not adversely affect the environment, promoting sustainable research practices.

This analysis provides a detailed overview of the diverse applications of Boc-Glu(OcHex)-OH across various scientific fields, emphasizing its versatility and importance in research.

Peptide Synthesis

Application Summary

Boc-Glu(OcHex)-OH is extensively used in peptide synthesis, particularly for introducing side-chain protection during the assembly of peptide chains .

Methods and Experimental Procedures

The Boc strategy involves temporary protection of the amino group during peptide bond formation, which is later deprotected under acidic conditions. This method is crucial for synthesizing peptides with the correct sequence and structure .

Results and Outcomes

The use of Boc-Glu(OcHex)-OH in peptide synthesis has been instrumental in producing peptides with high fidelity, which are used in various biochemical and pharmaceutical studies.

Proteomics

Application Summary

In proteomics, Boc-Glu(OcHex)-OH is used to study protein interactions and post-translational modifications, particularly glycosylation .

Methods and Experimental Procedures

The compound is incorporated into peptides that are then used as probes to study protein interactions. The glycosylation pattern introduced by Boc-Glu(OcHex)-OH is key to understanding these interactions .

Results and Outcomes

The application of Boc-Glu(OcHex)-OH in proteomics has provided insights into the mechanisms of protein interactions and the role of glycosylation in cellular processes.

Chemical Biology

Application Summary

Boc-Glu(OcHex)-OH is utilized in chemical biology for the synthesis of glycopeptides, which are important tools for investigating biological systems .

Methods and Experimental Procedures

The compound is used to introduce glycosylation into peptides, which are then used to study the biological activity of glycoproteins and their interactions with other biomolecules .

Safety And Hazards

“Boc-Glu(OcHex)-OH” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMLANBNJDIRG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501165402 | |

| Record name | 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Glu(OcHex)-OH | |

CAS RN |

73821-97-3 | |

| Record name | 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73821-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexyl hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501165402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-cyclohexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)